4-Amino-3-chlorobenzoic acid

Catalog No.
S586955
CAS No.
2486-71-7
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-chlorobenzoic acid

CAS Number

2486-71-7

Product Name

4-Amino-3-chlorobenzoic acid

IUPAC Name

4-amino-3-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)

InChI Key

YIYBPEDZAUFQLO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N

Synonyms

3-chloro-PABA, 4-amino-3-chlorobenzoic acid

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N

Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives

Preparation of Novel Bis-Triazolyl-Aryl-Benzimidazole-Thiol Derivatives

Aminobenzoic Acid Compounds as HOCl Traps for Activated Neutrophils

Degradation of Chloroaromatic Compounds

4-Amino-3-chlorobenzoic acid is an aromatic compound with the molecular formula C7H6ClNO2C_7H_6ClNO_2 and a molecular weight of approximately 171.58 g/mol. It features an amino group (NH2-NH_2) and a chlorobenzoic acid structure, where a chlorine atom is positioned at the meta position relative to the carboxylic acid group. This compound is characterized by its white crystalline appearance and is soluble in water, ethanol, and other polar solvents. It is often used in various

  • Currently, there is no scientific research readily available on the specific mechanism of action of 4-ACBA in biological systems.
  • As with any unknown compound, it is advisable to handle 4-ACBA with caution in a laboratory setting.
  • Specific hazard information on 4-ACBA, including flammability and toxicity, is not extensively documented in scientific literature.
, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nitration: Can undergo electrophilic substitution reactions, allowing for the introduction of nitro groups.
  • Amidation: The amino group can react with acyl chlorides to form amides.
  • Reduction: The nitro derivatives can be reduced to amines.

For instance, when reacted with thionyl chloride, it can form the corresponding acid chloride, which can then be further reacted with amines or alcohols .

4-Amino-3-chlorobenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and as a precursor in the synthesis of pharmaceuticals. Its structural similarity to other bioactive compounds allows it to interact with biological targets, potentially affecting cellular pathways. Some studies suggest it may have antimicrobial properties, although more research is needed to fully elucidate its biological mechanisms .

Several methods exist for synthesizing 4-amino-3-chlorobenzoic acid:

  • Direct Amination: Reacting p-chlorobenzoic acid with ammonia in the presence of a catalyst at elevated temperatures.
  • Reduction of Nitro Compounds: Starting from 4-nitro-3-chlorobenzoic acid, which can be reduced using reducing agents such as iron or zinc in acidic conditions.
  • Using Thionyl Chloride: Reacting p-chlorobenzoic acid with thionyl chloride followed by treatment with ammonia or amines leads to the formation of 4-amino-3-chlorobenzoic acid .

4-Amino-3-chlorobenzoic acid is utilized in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs and active pharmaceutical ingredients.
  • Dyes and Pigments: Employed in dye manufacturing due to its ability to form colored compounds.
  • Research: Used as a reagent in chemical research for synthesizing other compounds.

Its unique functional groups make it valuable for creating derivatives that may have enhanced biological activity or different properties .

Interaction studies involving 4-amino-3-chlorobenzoic acid often focus on its reactivity with other compounds and its biological interactions. For example, research has indicated that it can interact with various enzymes and receptors due to its amino group, which may facilitate hydrogen bonding and other non-covalent interactions. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems .

Several compounds share structural similarities with 4-amino-3-chlorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-Amino-4-chlorobenzoic acidC7H6ClNO2C_7H_6ClNO_20.96
Methyl 3-amino-4-chlorobenzoateC8H9ClNO2C_8H_9ClNO_20.93
4-Amino-3,5-dichlorobenzoic acidC7H5Cl2NO2C_7H_5Cl_2NO_20.90
4-Aminobenzoic acidC7H8N2O2C_7H_8N_2O_20.85

These compounds are unique due to variations in their functional groups or substituents, which can significantly influence their chemical reactivity and biological activity. For instance, the presence of additional chlorine atoms or different functional groups can alter their solubility and interaction profiles .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2486-71-7

Wikipedia

4-Amino-3-chlorobenzoic acid

Dates

Modify: 2023-08-15

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